2-Thiazoleacetaldehyde
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Overview
Description
2-Thiazoleacetaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring The presence of these heteroatoms imparts unique chemical properties to thiazoles, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of chloroacetaldehyde with thioformamide under acidic conditions can yield this compound. Another method involves the use of Lawesson’s reagent to convert α-amido-β-ketoesters into thiazoles, followed by selective oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Thiazoleacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Thiazoleacetic acid.
Reduction: 2-Thiazoleethanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Thiazoleacetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals, agrochemicals, and materials.
Biology: Thiazole derivatives, including this compound, exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. They are used in the design of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential in drug discovery, particularly in the development of novel antibiotics and anticancer agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-Thiazoleacetaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thiazole ring. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Thiazole: The parent compound of the thiazole family, lacking the aldehyde group.
2-Thiazoleacetic acid: An oxidized form of 2-Thiazoleacetaldehyde with a carboxylic acid group.
2-Thiazoleethanol: A reduced form of this compound with an alcohol group.
Comparison: this compound is unique due to the presence of the aldehyde functional group, which imparts higher reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and enhances its potential biological activity. In contrast, thiazole itself is less reactive but serves as a fundamental scaffold for various derivatives. 2-Thiazoleacetic acid and 2-Thiazoleethanol, while structurally related, exhibit different chemical properties and reactivities due to their respective functional groups.
Biological Activity
2-Thiazoleacetaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound, characterized by its thiazole ring structure, is a potent precursor for synthesizing various derivatives with enhanced biological activities. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Mechanisms of Action
Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties through several mechanisms:
- Inhibition of Kinases : Thiazole derivatives have been shown to suppress critical kinases involved in cancer progression, such as JAK2, EGFR, VEGFR, and BRAF. These kinases play pivotal roles in cell signaling pathways that regulate cell growth and survival .
- Cytotoxicity : In vitro studies have demonstrated that compounds containing thiazole rings can induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma) cells. For instance, certain thiazole derivatives exhibited IC50 values as low as 10.8 µM against SKNMC neuroblastoma cells .
Case Studies
- Thiazole Derivatives Against Cancer Cell Lines : A study synthesized new thiazole derivatives and evaluated their anticancer activity against MCF-7 and HepG-2 cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity .
- Comparative Analysis : A comparative study highlighted that thiazole derivatives showed better activity than standard drugs like Trolox in antioxidant assays, indicating their potential dual role as both anticancer and antioxidant agents .
Antimicrobial Activity
Antitubercular Properties
Recent investigations into the antimicrobial properties of this compound have focused on its efficacy against Mycobacterium tuberculosis. A series of acetylene-containing thiazole derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis. Notably:
- Minimum Inhibitory Concentration (MIC) : Eight compounds demonstrated promising antimycobacterial activity with MIC values ranging from 50 μg/ml to 100 μg/ml .
- Non-Toxicity : Cytotoxicity studies revealed that these compounds were non-toxic to human embryonic kidney cells, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring linked to the thiazole core has been associated with enhanced biological activity. For example, para-halogen-substituted phenyl groups significantly increased anticonvulsant activity in related thiazole compounds .
- Functional Group Variations : Variations in functional groups attached to the thiazole ring can lead to substantial changes in both potency and selectivity against specific biological targets.
Summary of Biological Activities
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-3-1-5-6-2-4-8-5/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSVBRTBPDFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.